1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene

Photochromic Materials Diarylethenes Quantum Yield

1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene (CAS 336-34-5) is a halogenated cyclopentene derivative characterized by a unique substitution pattern comprising a chloro group, a methoxy group, and multiple fluorine atoms on a cyclopentene ring. This compound is primarily utilized as a key intermediate in the synthesis of perhalocyclopentanones and, more recently, in the preparation of tetracarbocyanine dyes featuring fluorinated rings within their side chains.

Molecular Formula C6H3ClF6O
Molecular Weight 240.53 g/mol
CAS No. 336-34-5
Cat. No. B1622760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
CAS336-34-5
Molecular FormulaC6H3ClF6O
Molecular Weight240.53 g/mol
Structural Identifiers
SMILESCOC1=C(C(C(C1(F)F)(F)F)(F)F)Cl
InChIInChI=1S/C6H3ClF6O/c1-14-3-2(7)4(8,9)6(12,13)5(3,10)11/h1H3
InChIKeyQLPINEFCFXPUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene (CAS 336-34-5): A Specialized Fluorinated Cyclopentene Building Block


1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene (CAS 336-34-5) is a halogenated cyclopentene derivative characterized by a unique substitution pattern comprising a chloro group, a methoxy group, and multiple fluorine atoms on a cyclopentene ring . This compound is primarily utilized as a key intermediate in the synthesis of perhalocyclopentanones and, more recently, in the preparation of tetracarbocyanine dyes featuring fluorinated rings within their side chains [1].

Why Generic Substitution Fails: The Critical Impact of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene's Substituents


The performance and reactivity of this compound cannot be approximated by simple analogs. The presence and precise position of both the chloro and methoxy groups on the perfluorinated cyclopentene core dictate its specific electronic properties and synthetic utility . For instance, the methoxy group is a known driver for achieving extraordinarily low photocycloreversion quantum yields in diarylethene derivatives, a property not observed with other substituents like methyl groups [1]. Similarly, the chloro substituent provides a distinct and essential handle for downstream derivatization, such as in the synthesis of perhalocyclopentanones, that an unsubstituted or differently substituted analog would lack [2]. Substitution with a different halogen (e.g., bromo or iodo) or a different alkoxy group would result in a different balance of reactivity, stability, and physicochemical properties, making the specific compound non-interchangeable for targeted applications.

Quantitative Differentiation of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene (336-34-5) Against Its Closest Analogs


Methoxy Substituent Drives a 103-Factor Reduction in Photocycloreversion Quantum Yield Compared to Methyl Analogs

The presence of a methoxy substituent on the perfluorocyclopentene core is critical for controlling photochromic performance. A study on diarylperfluorocyclopentenes demonstrated that substituting a methoxy group for a methyl group at the reactive carbons led to a decrease in the photocycloreversion quantum yield by a factor of 103, a quantitative measure of improved stability for the closed-ring isomer [1]. This finding underscores the unique photochemical advantage conferred by the methoxy functionality present in the target compound.

Photochromic Materials Diarylethenes Quantum Yield

Boiling Point and Density Comparison: 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene vs. 1,2-Dichlorohexafluorocyclopentene

The target compound exhibits distinct physicochemical properties compared to its dichloro analog, 1,2-dichlorohexafluorocyclopentene (CAS 706-79-6). The target compound has a lower boiling point and lower density, which can be advantageous for purification via distillation and for its handling in synthetic workflows .

Physical Chemistry Thermophysical Properties Purification

Unique Utility in Perhalocyclopentanone Synthesis Differentiates from Halogen-Only Analogs

The specific combination of a chloro leaving group and a methoxy group in this compound is essential for its established role as a precursor to perhalocyclopentanones . A literature source from 1968 confirms this specific application [1]. In contrast, a closely related analog, 1,2-dichlorohexafluorocyclopentene (CAS 706-79-6), which lacks the methoxy group, is reported for different synthetic applications, such as the synthesis of inverse diarylperfluorocyclopentenes and fluoro-bisthienylcyclopentenes, but not for perhalocyclopentanones . This demonstrates that the methoxy group is not merely a spectator but directs the compound's utility toward specific product classes.

Organic Synthesis Fluorinated Building Blocks Ketone Synthesis

High-Value Application Scenarios for 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene (336-34-5)


Synthesis of Photochromic Diarylethenes with Ultra-High Bistability

Researchers designing advanced photochromic materials, such as those for optical memory or molecular switches, should procure this compound as a key precursor. The presence of the methoxy group on the perfluorocyclopentene core has been proven to reduce the photocycloreversion quantum yield by a factor of 103 compared to methyl-substituted analogs [1]. This quantifiable improvement in the stability of the colored (closed-ring) state is critical for applications requiring non-destructive readout and long-term data retention.

Synthesis of Perhalocyclopentanones as Versatile Fluorinated Intermediates

This compound is the established starting material for the synthesis of perhalocyclopentanones [1], a class of valuable intermediates in fluoroorganic chemistry [2]. The combined presence of the chloro and methoxy functionalities on the fluorinated ring is essential for this transformation. Procurement of this specific compound is therefore necessary for chemists looking to access and explore the chemical space of perhalocyclopentanones and their downstream derivatives.

Development of Specialized Tetracarbocyanine Dyes

The compound is cited as a precursor for the synthesis of novel tetracarbocyanine dyes that incorporate fluorinated rings into their side chains [1]. These dyes are of interest for applications in bioimaging, optical recording media, and as near-infrared (NIR) fluorescent probes. The unique fluorinated motif derived from this cyclopentene building block is a key structural feature for tuning the dye's photophysical and physicochemical properties.

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